(R)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl
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Overview
Description
®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a trifluoromethyl group attached to an amine, along with a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyridine-4-methanol.
Reaction with Trifluoroacetaldehyde: The 2-chloropyridine-4-methanol is then reacted with trifluoroacetaldehyde under controlled conditions to form the intermediate compound.
Reductive Amination: The intermediate is subjected to reductive amination using an appropriate amine source to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloropyridine moiety allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and chloropyridine moiety contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, ®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H7Cl2F3N2 |
---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
(1R)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-3-4(1-2-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChI Key |
YDZBYQNUUCHEDY-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CN=C(C=C1[C@H](C(F)(F)F)N)Cl.Cl |
Canonical SMILES |
C1=CN=C(C=C1C(C(F)(F)F)N)Cl.Cl |
Origin of Product |
United States |
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